Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and methyl chloroformate.
Formation of Intermediate: L-proline is first converted to its corresponding N-protected derivative using a protecting group such as tert-butoxycarbonyl (BOC).
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those containing active site cysteine residues, through the formation of covalent bonds with the mercapto group.
Pathways Involved: The interaction with enzymes can inhibit their activity, leading to downstream effects on metabolic pathways and cellular processes.
Comparison with Similar Compounds
Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but with an amino group instead of a mercapto group.
(2R,4S)-2-methyltetrahydrofuran-2,3,3,4-tetrol: A tetrahydrofuran derivative with similar stereochemistry.
Uniqueness:
Mercapto Group: The presence of the mercapto group in Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate imparts unique reactivity, particularly in forming covalent bonds with cysteine residues in proteins.
Chirality: The specific (2R,4S) configuration provides distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition processes.
Properties
Molecular Formula |
C6H11NO2S |
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Molecular Weight |
161.22 g/mol |
IUPAC Name |
methyl (2R,4S)-4-sulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(10)3-7-5/h4-5,7,10H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
LDAXEFKQVFCZJY-CRCLSJGQSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)S |
Canonical SMILES |
COC(=O)C1CC(CN1)S |
Origin of Product |
United States |
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